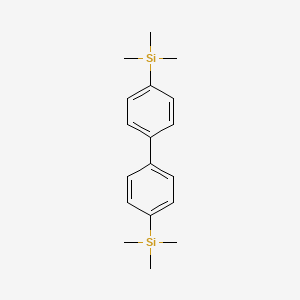

4,4'-Bis(trimethylsilyl)biphenyl

Description

Significance of Biphenyl (B1667301) Scaffolds in Contemporary Organic and Materials Chemistry

Biphenyls, which consist of two phenyl rings linked by a single carbon-carbon bond, are a class of organic compounds with profound importance in various scientific fields. Current time information in Bangalore, IN. Their rigid, planar structure provides a robust backbone for constructing complex molecules. This structural feature is leveraged in numerous applications, from the synthesis of pharmaceuticals and agrochemicals to the development of high-performance materials like liquid crystals and advanced polymers. Current time information in Bangalore, IN.rsc.org

The biphenyl moiety serves as a "privileged scaffold," meaning it is a molecular framework that is recurrently found in biologically active compounds and functional materials. rsc.org By modifying the biphenyl core with different functional groups, chemists can fine-tune its electronic, optical, and physical properties. For instance, fluorinated biphenyls are used in the development of Organic Light Emitting Diodes (OLEDs) and liquid crystal displays (LCDs). rsc.org The versatility of the biphenyl structure makes it a cornerstone in the design of molecules with tailored functions for a wide array of applications. nih.gov

Role of Trimethylsilyl (B98337) Functionalization in Molecular Design and Reactivity Modulation

The trimethylsilyl (TMS) group, -Si(CH₃)₃, is a widely used functional group in organic chemistry, prized for its ability to modulate the properties of a molecule. One of its primary roles is as a temporary protecting group for reactive functionalities like alcohols and alkynes during multi-step syntheses. acs.org Its chemical inertness under many reaction conditions, coupled with its straightforward removal, makes it an effective tool for synthetic chemists.

Beyond its use as a protecting group, trimethylsilyl functionalization serves several other crucial purposes. The introduction of bulky TMS groups can provide significant steric hindrance, which can be used to control the regioselectivity of reactions or to stabilize otherwise reactive molecules. Furthermore, silylation often increases the solubility of complex organic molecules in nonpolar solvents and enhances their volatility, which is beneficial for analytical techniques such as gas chromatography and mass spectrometry. In materials science, silyl (B83357) groups, such as the related triethoxysilyl group, are used to form organic-inorganic hybrid materials through sol-gel processes, leading to the creation of novel materials like purely hybrid nanofibers. researchgate.netnih.gov

Scope and Research Focus on 4,4'-Bis(trimethylsilyl)biphenyl and its Derivatives

Research involving this compound primarily centers on its use as a specialized monomer or building block for the synthesis of advanced organic materials, particularly for applications in electronics and polymer science. The compound itself, with the CAS number 1625-89-4, is a key intermediate that allows for the introduction of a biphenyl unit into a polymer backbone or other complex structure. sigmaaldrich.comlingyanlab.com

A significant application is in the creation of light-emitting polymers. For example, a derivative of this compound has been incorporated into the structure of a novel blue-light emitting polymer, poly(2,2′-diphenylbiphenyl-4,4′-ylenevinylene-2″,5″-bis(trimethylsilyl)-para-phenylenevinylene). researchgate.net In this context, the trimethylsilyl groups likely improve the solubility and processability of the final polymer, which are crucial characteristics for fabricating thin films used in electronic devices. researchgate.net

The broader family of silylated biphenyls is also under investigation for creating novel materials. Research on 4,4'-bis(triethoxysilyl)-1,1'-biphenyl, a closely related derivative, has demonstrated its ability to form purely hybrid organic-inorganic nanofibers through a sol-gel process combined with electrospinning. researchgate.net This work highlights the potential of silyl-functionalized biphenyls to act as precursors for self-assembling, polymer-free nanomaterials. researchgate.net

The biphenyl scaffold can be functionalized with a wide range of chemical groups to create materials with specific properties. The study of various derivatives, such as those containing maleimide, hydroxymethyl, or chloromethyl groups, provides insight into how the core structure can be adapted for applications ranging from crosslinkers in composites to intermediates in further chemical synthesis. nih.govchemicalbook.com The research on this compound and its analogs is thus a key part of the ongoing effort to design and synthesize next-generation functional materials with precisely controlled properties.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1625-89-4 sigmaaldrich.comlingyanlab.com |

| Molecular Formula | C₁₈H₂₆Si₂ sigmaaldrich.com |

| Molecular Weight | 298.58 g/mol sigmaaldrich.com |

| Synonyms | trimethyl-[4-(4-trimethylsilylphenyl)phenyl]silane, 1,1'-Biphenyl, 4,4'-bis(trimethylsilyl)- lingyanlab.com |

Table 2: Examples of Functionalized Biphenyl Derivatives and Their Applications

| Compound Name | Functional Group | Primary Application Area |

| 4,4'-Biphenol | -OH | Production of polymers (e.g., polysulfones, liquid crystals) rsc.org |

| 4,4'-Bis(chloromethyl)-1,1'-biphenyl | -CH₂Cl | Intermediate for synthesizing quaternary ammonium (B1175870) salts with antimicrobial activity chemicalbook.comtcichemicals.com |

| 4,4'-Bis(hydroxymethyl)biphenyl | -CH₂OH | Intermediate in organic synthesis nih.gov |

| 4,4'-Bis(maleimido)-1,1'-biphenyl | Maleimide | Crosslinker in polymer chemistry and materials science |

| 4,4'-Bis(3,4-dicyanophenoxy)biphenyl | Dicyanophenoxy | Precursor for phthalocyanine (B1677752) synthesis |

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-[4-(4-trimethylsilylphenyl)phenyl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26Si2/c1-19(2,3)17-11-7-15(8-12-17)16-9-13-18(14-10-16)20(4,5)6/h7-14H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEIQZGCBYTKBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347711 | |

| Record name | Silane, [1,1'-biphenyl]-4,4'-diylbis[trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1625-89-4 | |

| Record name | Silane, [1,1'-biphenyl]-4,4'-diylbis[trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Electronic Structure, Charge Transport, and Spectroscopic Investigations

Charge Transport Characteristics in Trimethylsilyl-Substituted Biphenyl (B1667301) Systems

Influence of Trimethylsilyl (B98337) Groups on Charge Carrier Mobility (e.g., Bipolar Charge Transport)

The introduction of trimethylsilyl (TMS) groups to a biphenyl core significantly influences its charge transport properties. These bulky functional groups can affect both the molecular packing in the solid state and the electronic characteristics of the molecule, which in turn dictates the efficiency of charge carrier mobility. While research directly on 4,4'-Bis(trimethylsilyl)biphenyl is limited in the provided results, the principles of how silyl (B83357) groups affect charge transport in organic semiconductors can be inferred from studies on related compounds.

In organic electronic materials, efficient charge transport relies on close intermolecular packing and significant electronic coupling between adjacent molecules. The large molecular volume of TMS groups can enforce a more ordered molecular arrangement, potentially reducing structural defects that can act as charge traps. wikipedia.org However, this same bulkiness can also increase the distance between the π-conjugated cores of the molecules, which could hinder intermolecular charge hopping.

The electronic effects of TMS groups are also crucial. They are generally considered electron-donating groups, which would raise the energy level of the Highest Occupied Molecular Orbital (HOMO). This can facilitate hole injection from common electrode materials. The impact on the Lowest Unoccupied Molecular Orbital (LUMO) is also a key factor in determining electron mobility. For a material to exhibit bipolar charge transport , it must be able to efficiently transport both holes (positive charges) and electrons (negative charges).

In a study on a hexacoordinate organosilane, Si(DPP)₂, while not a direct analogue, it was observed that the material exhibited bipolar charge transport. charlotte.edu The electron mobility (μe = 18 × 10⁻⁵ cm²V⁻¹s⁻¹) was found to be an order of magnitude higher than the hole mobility (μh = 1.1 × 10⁻⁵ cm²V⁻¹s⁻¹). charlotte.edu This difference was attributed to the nature of the frontier orbitals involved; electron transport occurred through a π-delocalized LUMO, while hole transport involved a σ-delocalized HOMO. charlotte.edu This highlights that the specific orbital contributions are paramount in determining the charge transport characteristics.

The table below summarizes the charge mobility data for the related Si(DPP)₂ compound.

| Charge Carrier | Mobility (cm²V⁻¹s⁻¹) |

|---|---|

| Electron (μe) | 18 × 10⁻⁵ |

| Hole (μh) | 1.1 × 10⁻⁵ |

Intermolecular Interactions and Charge-Transfer Integrals in Solid-State Architectures

The arrangement of molecules in the solid state, or crystal packing, is a critical determinant of the charge transport properties of organic semiconductors. ornl.gov The intermolecular interactions dictate the distance and relative orientation between adjacent molecules, which in turn governs the magnitude of the charge-transfer integrals (also known as electronic coupling or transfer integrals). These integrals quantify the ease with which a charge carrier can hop from one molecule to another.

In the solid-state architecture of biphenyl-based molecules, π-π stacking interactions are a dominant force. nih.gov These interactions arise from the overlap of the π-orbitals of adjacent aromatic rings. The introduction of bulky substituents like trimethylsilyl groups at the 4 and 4' positions of the biphenyl core will significantly influence this packing. While potentially enforcing a more ordered structure, the steric hindrance from the TMS groups could also lead to a less favorable π-π stacking arrangement, thereby affecting the charge-transfer integrals.

The magnitude of the charge-transfer integral is highly sensitive to the precise molecular arrangement. Even small changes in the translation or rotation of one molecule relative to its neighbor can lead to significant variations in the integral's value. For instance, in a study on didodecyl rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene isomers, it was shown that different alkyl chain isomerism led to distinct molecular packings, which in turn had a strong impact on the charge carrier mobility. d-nb.info Theoretical simulations in that study pointed towards a band-like transport mechanism for the isomer with the highest mobility, which is indicative of strong electronic coupling. d-nb.info

Molecular Conductance in Break Junction Experiments

Single-molecule break junction experiments, often utilizing a scanning tunneling microscope (STM-BJ) or a mechanically controllable break junction (MCBJ), provide a powerful tool to probe the intrinsic charge transport properties of a single molecule. rsc.orgnih.gov In these experiments, a single molecule is trapped between two electrodes, and its conductance is measured as the junction is stretched and broken.

For biphenyl-based molecules, the conductance is highly dependent on several factors, including the nature of the anchor groups that bind the molecule to the electrodes, the length of the molecular backbone, and the torsional angle between the two phenyl rings. Studies on nitrile-terminated biphenyls have shown that they form well-defined peaks in conductance histograms, indicating a high selectivity of the N-Au binding. nih.gov The transport in these junctions was found to occur through the tail of the LUMO. nih.gov

Furthermore, a direct relationship between the molecular structure and its conductance has been established. The conductance of biphenyl-based molecular junctions is roughly proportional to the square of the cosine of the torsion angle between the two benzene (B151609) rings. nih.gov This highlights the critical role of molecular conformation in determining single-molecule conductivity.

In experiments with 4,4′-bis(mercaptoalkyl)-biphenyl derivatives, the position of the biphenyl unit within the molecular wire was shown to significantly affect the conductance. rsc.org For a symmetric derivative, a conductance of 0.07 ± 0.01 nS was measured, while an asymmetric derivative exhibited a doubled conductance of 0.17 ± 0.03 nS. rsc.org This increase was attributed to an enhanced coupling of the biphenyl unit to the adjacent electrode. rsc.org

The table below presents conductance data for different biphenyl derivatives measured in break junction experiments.

| Molecule | Conductance (nS) |

|---|---|

| Symmetric 4,4′-bis(mercaptoalkyl)-biphenyl | 0.07 ± 0.01 |

| Asymmetric 4,4′-bis(mercaptoalkyl)-biphenyl | 0.17 ± 0.03 |

These findings underscore the sensitivity of molecular conductance to subtle changes in molecular design and the molecule-electrode interface. While specific data for this compound in break junction experiments is not available in the provided search results, these studies on related biphenyl systems provide a strong framework for understanding how its conductance would be governed by the interplay of its electronic structure, conformation, and the nature of its linkage to the electrodes.

Applications in Advanced Materials Science

Polymer Chemistry and Engineering

In the realm of polymer science, 4,4'-Bis(trimethylsilyl)biphenyl serves as a critical monomeric unit for creating advanced polymers with tailored thermal, mechanical, and electronic properties. The presence of the TMS groups, in particular, offers a powerful tool for controlling the morphology and behavior of polymer chains at the molecular level.

Monomeric Role in High-Performance Polymer Synthesis (e.g., Polyimides, Conjugated Polymers)

This compound is utilized as a monomer in the synthesis of various high-performance polymers, most notably conjugated polymers for optoelectronic applications. Its rigid biphenyl (B1667301) core is incorporated into the polymer backbone to enhance thermal stability and influence the electronic properties of the resulting material.

A key application is in the synthesis of blue-light emitting polymers. For instance, a novel blue-light emitting polymer, poly(2,2′diphenylbiphenyl-4,4′-ylenevinylene-2″,5″-bistrimethylsilyl-para-phenylenevinylene) (DPBP-PPV), has been synthesized using a derivative of bis(trimethylsilyl)biphenyl. researchgate.net In such syntheses, the biphenyl unit forms part of the conjugated backbone, which is essential for the polymer's light-emitting properties. The trimethylsilyl (B98337) groups can be functionalized or cleaved during polymerization reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to form vinylene linkages, thereby extending the polymer chain.

The incorporation of the biphenyl moiety can systematically control the π-conjugation length, which is crucial for tuning the emission color of the polymer. By creating alternating copolymer systems, researchers have successfully produced materials that exhibit pure blue electroluminescence, a color that is often challenging to achieve with high efficiency and stability in organic light-emitting diodes (OLEDs). oak.go.kr

| Polymer System | Monomeric Components | Emission Wavelength (PL) | Emission Wavelength (EL) | Reference |

| 3,3'-PBPCAR-PPV | 3,3'-biphenyl diphosphonium salt, Carbazole dialdehyde | 430 nm | 455 nm | oak.go.kr |

| 4,4'-PBPMEH-PPV | 4,4'-biphenyl diphosphonium salt, Dialkoxyphenyl dialdehyde | ~507 nm | 535 nm | oak.go.kr |

| DPBP-PPV | Derivative of this compound | Blue Emission | Blue Emission | researchgate.net |

Impact of Trimethylsilyl Groups on Polymer Chain Interaction, Packing Efficiency, and Free Volume

The trimethylsilyl (TMS) groups on the biphenyl monomer play a crucial role in determining the final properties of the polymer. These bulky substituents significantly influence the way polymer chains interact with each other in the solid state.

The primary effects of the bulky TMS groups are:

Reduced Interchain Interaction: The steric hindrance caused by the TMS groups prevents polymer chains from packing closely together. This reduction in intermolecular forces can improve the solubility of the polymer in common organic solvents, which is a significant advantage for solution-based processing techniques like spin-coating and inkjet printing. researchgate.net

Decreased Packing Efficiency: The disruption of close packing leads to a less ordered, more amorphous morphology in the solid state. This can prevent the formation of crystalline domains that often lead to emission quenching in light-emitting polymers.

Increased Free Volume: The inefficient packing of polymer chains creates voids or "free volume" within the material. This increased free volume can enhance the permeability of the polymer to gases and can also influence its mechanical and thermal properties.

Organic Electronics and Optoelectronic Devices

The unique electronic structure of the biphenyl core, combined with the processing advantages conferred by the trimethylsilyl groups, makes this compound a relevant precursor for materials used in a variety of organic electronic and optoelectronic devices.

Integration into Organic Light-Emitting Transistors (OLETs)

Organic Light-Emitting Transistors (OLETs) are multifunctional devices that combine the switching function of a field-effect transistor with the light-emitting capability of an OLED in a single architecture. The performance of an OLET is heavily dependent on the properties of the organic semiconductor used as the active layer, which must support both efficient charge transport and luminescence.

While direct reports on the integration of this compound into OLETs are not extensively detailed, its established role as a monomer for synthesizing high-efficiency, blue-light emitting conjugated polymers is of high relevance. researchgate.net The materials derived from this compound are precisely the type of organic semiconductors required for the emissive layer in OLETs. The biphenyl core contributes to the wide bandgap necessary for blue emission, and the TMS groups aid in achieving the desired film morphology and processability for device fabrication.

Design Principles for Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, and their performance is dictated by the charge carrier mobility of the organic semiconductor layer. The design of semiconductor materials for OFETs focuses on controlling the molecular packing in the solid state to facilitate efficient charge transport between adjacent molecules.

Biphenyl-containing compounds are actively investigated for OFET applications. Research has shown that tetrathiafulvalene (B1198394) (TTF)-based organic semiconductors substituted with biphenyl groups can serve as the active layer in OFETs, demonstrating respectable charge mobility. researchgate.net For example, an OFET using bis(biphenyl)tetrathiafulvalene (DBP-TTF) as the active layer exhibited a field-effect mobility of 0.11 cm²V⁻¹s⁻¹. researchgate.net Furthermore, studies on phenylene-based systems have indicated that semiconductors with a biphenyl core can achieve higher mobilities compared to those with a single phenyl ring. nih.gov

The functionalization of the biphenyl core with trimethylsilyl groups is a key design principle. The TMS groups influence the orientation and packing of the molecules in the thin film, which is critical for charge transport. By tuning the size and placement of such substituents, the intermolecular electronic coupling can be optimized to enhance charge carrier mobility. researchgate.net

Table of OFET Performance with Biphenyl-Containing Semiconductors

| Semiconductor Material | Device Configuration | Hole Mobility (cm²V⁻¹s⁻¹) | On/Off Ratio | Reference |

| Bis(biphenyl)tetrathiafulvalene (DBP-TTF) | Thin-film transistor | 0.11 | - | researchgate.net |

| Phenylene system with biphenyl core | Thin-film transistor | 0.32 | - | nih.gov |

Supramolecular Chemistry and Crystal Engineering

Directing Molecular Self-Assembly in Solution and on Surfaces

The spontaneous organization of molecules into well-defined, stable, non-covalently bonded aggregates is a cornerstone of supramolecular chemistry. 4,4'-Bis(trimethylsilyl)biphenyl is designed to participate in such processes, leveraging weak interactions to form larger architectures.

The organization of molecules on solid substrates is a key area of nanoscience, aiming to create functional surfaces and molecular-scale devices. The rational design of building blocks allows for the controlled formation of surface-supported structures through selective, non-covalent interactions. nih.gov Studies on various substituted aromatic molecules show that their assembly on surfaces like gold or silicon can be directed to form specific patterns, such as wires or porous networks. nih.govrsc.org

Techniques like scanning tunneling microscopy (STM) are instrumental in visualizing these arrangements at the molecular level. rsc.org For a molecule like this compound, physisorption onto a surface would likely be governed by a competition between molecule-substrate interactions and intermolecular forces. The bulky TMS groups would influence the packing density and arrangement, potentially leading to ordered two-dimensional arrays. While specific STM studies on the self-assembly of this compound on surfaces were not identified in the search results, the principles established with similarly structured molecules suggest it is a prime candidate for creating such surface-confined systems. rsc.orgresearchgate.netresearchgate.net

Crystal Structure Elucidation and Analysis

Crystal engineering focuses on understanding and controlling the way molecules pack in a solid state. The crystal structure of this compound provides fundamental insights into its intrinsic conformational preferences and the non-covalent interactions that dictate its solid-state architecture.

The conformation of biphenyl (B1667301) derivatives is characterized by the torsional or dihedral angle between the planes of the two phenyl rings. In unsubstituted biphenyl, there is a balance between π-conjugation, which favors a planar conformation, and steric repulsion between the ortho-hydrogens of the two rings, which favors a twisted structure.

In this compound, the presence of the large trimethylsilyl (B98337) groups at the para-positions does not directly cause intramolecular steric clashes between the rings. However, these bulky groups have a significant influence on how the molecules can pack together in a crystal. This intermolecular steric hindrance generally favors a non-planar conformation to achieve more efficient packing. The dihedral angle for substituted biphenyls is a result of minimizing the total energy of the crystal, balancing intramolecular electronic effects with intermolecular packing forces. For comparison, the structurally similar 4,4'-di-tert-butylbiphenyl (B167987) exhibits a significant twist in the solid state.

In the absence of strong hydrogen bond donors or acceptors, the crystal packing of this compound is primarily governed by weaker, non-covalent interactions. The most significant of these are van der Waals forces and C-H···π interactions.

The methyl groups of the trimethylsilyl substituents provide a rich source of C-H bonds that can act as weak hydrogen bond donors. These can interact with the electron-rich π-faces of the biphenyl rings of neighboring molecules. These C-H···π interactions are highly directional and play a crucial role in establishing the three-dimensional supramolecular architecture. The collective contribution of numerous such weak interactions provides significant stabilization to the crystal lattice, guiding the molecules into an efficiently packed arrangement.

Mentioned Compounds

Supramolecular Systems from Biphenyl Derivatives (e.g., Metallacycles)

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. A key area within this field is the design and synthesis of metallacycles, which are supramolecular structures containing metal ions and organic ligands. Biphenyl derivatives are often used as rigid linear linkers in the construction of these metallacycles, such as molecular squares and rhomboids. Current time information in Bangalore, IN.

A comprehensive review of scientific literature reveals a notable lack of specific research detailing the use of This compound as a direct building block for the synthesis of metallacycles or other discrete supramolecular systems. The trimethylsilyl (TMS) groups on the biphenyl core are not typically employed as coordinating sites for metal ions in the self-assembly of such structures. Instead, silyl (B83357) groups in organometallic chemistry are often used as precursors that can be transformed into more reactive functional groups. For instance, an aryl-silicon bond can, under specific conditions, be cleaved to form an aryl-metal bond, which can then be used in further reactions.

While direct examples involving this compound are not documented in the available literature, the synthesis of sophisticated biphenyl-containing metallacycles has been achieved using a closely related analogue, 4,4'-bis(trimethylstannyl)-1,1'-biphenyl . Current time information in Bangalore, IN. This suggests a potential, though not explicitly reported, pathway for how the silyl-substituted compound might be utilized.

In a well-documented example, researchers have synthesized mixed-ligand tetranuclear platinum(II) metallacycles. Current time information in Bangalore, IN. The process did not use pre-functionalized biphenyl linkers directly but instead constructed the core of the supramolecular structure in a stepwise fashion. A key step involved the synthesis of 4,4'-bis(trimethylstannyl)-1,1'-biphenyl from 4,4'-dibromobiphenyl (B48405). This stannyl-functionalized biphenyl serves as a crucial intermediate for transmetalation, allowing for the creation of platinum-biphenyl linkages that form the backbone of the final metallacycle. Current time information in Bangalore, IN.

The general synthetic strategy reported for a Pt(II)-p-biphenyl metallacycle is outlined below:

Lithiation: 4,4'-dibromobiphenyl undergoes a bromine-lithium exchange to create a highly reactive 4,4'-dilithio-1,1'-biphenyl intermediate.

Transmetalation: This intermediate reacts with trimethyltin (B158744) chloride ((CH₃)₃SnCl) to yield the more stable 4,4'-bis(trimethylstannyl)-1,1'-biphenyl.

Complex Formation: The stannylated biphenyl is then used in subsequent steps to form bonds with platinum centers, eventually leading to the formation of a binuclear complex, which is a key building block for the final tetranuclear metallacycle. Current time information in Bangalore, IN.

This multi-step approach highlights that functional groups like trimethylstannyl, and by analogy trimethylsilyl, are valuable not for their direct participation in the final supramolecular assembly's coordination bonds, but for their role in facilitating the construction of the organic linkers that are then incorporated into the metallacycle.

The resulting metallacycles, such as the Pt(II)-p-biphenyl structures, exhibit interesting photophysical properties and have defined geometries, often forming parallelograms rather than perfect squares, with the arrangement influenced by the ancillary ligands. Current time information in Bangalore, IN. The crystal structures of these complexes are stabilized by various supramolecular interactions, including π–π stacking.

Table of Research Findings on a Related Biphenyl Metallacycle

| Parameter | Finding | Source |

| Precursor Compound | 4,4'-bis(trimethylstannyl)-1,1'-biphenyl | Current time information in Bangalore, IN. |

| Resulting Structure | Mixed-ligand tetranuclear Pt(II)-p-biphenyl metallacycle | Current time information in Bangalore, IN. |

| Assembly Method | Stepwise synthesis, not spontaneous self-assembly | Current time information in Bangalore, IN. |

| Geometric Shape | Parallelogram (angles deviate from 90°) | |

| Stabilizing Interactions | π–π stacking, C–H⋯F hydrogen bonds |

Organometallic Chemistry and Catalysis

Coordination of Trimethylsilyl-Substituted Biphenyls to Metal Centers

The ability of 4,4'-bis(trimethylsilyl)biphenyl and related structures to act as ligands in organometallic complexes is foundational to their role in catalysis. The design, synthesis, and electronic nature of these ligands dictate the structure and reactivity of the resulting metal complexes.

Ligand Design and Synthesis

The design of ligands for metal complexes is a strategic process aimed at creating specific coordination environments to control the metal center's reactivity, selectivity, and stability. Biphenyl-based ligands are attractive due to their rigid backbone, which can enforce specific geometries upon coordination. The introduction of substituents, such as the trimethylsilyl (B98337) groups in this compound, serves several purposes in ligand design. The bulky TMS groups can influence the steric environment around the metal center, potentially creating coordinatively unsaturated sites that are crucial for catalysis.

The synthesis of substituted biphenyls as pre-ligands is a critical first step. nih.gov Methodologies such as the Suzuki-Miyaura coupling reaction are commonly employed to construct the biphenyl (B1667301) scaffold from corresponding boronic acids and aryl halides. nih.gov For this compound, a common synthetic route involves the reaction of 4,4'-dibromobiphenyl (B48405) with a strong base like n-butyllithium, followed by quenching with trimethylsilyl chloride. Another approach could involve a Grignard reagent formed from 4-bromophenyltrimethylsilane, coupled using a suitable catalyst. These synthetic strategies allow for the tailored construction of biphenyl ligands with specific substitution patterns. nih.govorgsyn.org

Electronic Effects on Metal-Ligand Interactions

On one hand, silicon is more electropositive than carbon, suggesting the TMS group can act as an electron-releasing substituent through an inductive effect. caltech.edu However, when a silyl (B83357) group is directly attached to a π-electron system like the biphenyl rings, it can exhibit electron-withdrawing conjugative effects. u-tokyo.ac.jp This is attributed to hyperconjugation (σ-π* interaction) between the C-Si σ-bonding orbitals and the π*-antibonding orbitals of the aromatic system. This interaction can lower the energy of the ligand's LUMO, affecting metal-to-ligand charge transfer.

Studies on organometallic complexes have shown that trimethylsilyl substituents can function as electron donors. acs.org The net electronic effect is a balance of these inductive and hyperconjugative contributions and can influence the electron density at the metal center, the strength of the metal-ligand bond, and the redox properties of the complex. caltech.eduacs.org

Table 1: Comparison of Electronic Effects of Substituents

| Effect Type | Description | Influence of Trimethylsilyl (TMS) Group |

|---|---|---|

| Inductive Effect | Polarization of a σ-bond due to electronegativity differences. | Silicon's lower electronegativity compared to carbon suggests a +I (electron-donating) effect. caltech.edu |

| Hyperconjugation | Interaction of σ-electrons (e.g., from a C-Si bond) with an adjacent empty or partially filled p-orbital or a π-orbital. | Can act as an electron-donating effect (σ-π) or an electron-withdrawing effect (σ-π*) when attached to a π-system. u-tokyo.ac.jp |

| Steric Effect | The spatial arrangement of atoms and groups influences reactivity. | The bulky TMS groups create significant steric hindrance, affecting coordination geometry and the accessibility of the metal center. |

Applications in Metal-Catalyzed Organic Reactions

The distinct electronic and steric properties of this compound enable its use in various metal-catalyzed reactions, both as a reductive agent and as a component of more complex catalytic systems.

Role as Organosilicon Reductants (e.g., Salt-Free Reductions, Deoxygenation, Dehalogenation)

A significant application of organosilicon compounds like this compound is their use as reducing agents in "salt-free" protocols. Traditional reductions often use alkali or alkaline-earth metals, which generate inorganic salt byproducts that can be difficult to remove from the reaction mixture. Organosilicon-based reductions circumvent this issue by producing volatile and easily separable byproducts, such as trimethylsilyl halides or siloxanes.

Dehalogenation: The reduction of organic halides is a fundamental transformation. While direct examples with this compound are not extensively documented in readily available literature, the principle is well-established with analogous organosilicon reagents. These reactions proceed via the transfer of electrons from the organosilicon compound to the organic halide. The driving force is often the formation of a highly stable aromatic system (the biphenyl core) and a strong, covalent silicon-halogen bond. organic-chemistry.orgnih.gov This method avoids harsh conditions and metal reductants that can lead to unwanted side reactions. frontiersin.org

Deoxygenation: Similarly, the deoxygenation of substrates like amine oxides, sulfoxides, or epoxides can be achieved with organosilicon reductants. The high affinity of silicon for oxygen drives these reactions, leading to the formation of stable Si-O bonds in byproducts like hexamethyldisiloxane (B120664) ((Me₃Si)₂O), which is volatile and easily removed.

The general mechanism for these salt-free reductions involves the organosilicon compound acting as a two-electron donor, facilitated by the thermodynamic benefit of forming the stable biphenyl and trimethylsilyl byproducts.

Table 2: Examples of Salt-Free Reductive Transformations

| Transformation | Substrate Type | Typical Product | Organosilicon Reagent Role | Key Byproduct |

|---|---|---|---|---|

| Dehalogenation | Alkyl/Aryl Halides (R-X) | Alkanes/Arenes (R-H) | Electron Donor | Trimethylsilyl Halide (Me₃Si-X) |

| Deoxygenation | Amine Oxides (R₃N-O) | Amines (R₃N) | Oxygen Acceptor | Hexamethyldisiloxane ((Me₃Si)₂O) |

| Reduction | Metal Halides (M-Cl) | Low-valent Metal Species | Electron Donor | Trimethylsilyl Chloride (Me₃Si-Cl) |

Catalytic Transformations Involving Biphenyl Derivatives

Biphenyl scaffolds are prevalent in ligands used for cross-coupling and other catalytic reactions. nih.gov Silylated biphenyls can participate in these transformations in two primary ways: as a substrate in a coupling reaction or as a ligand that modulates the activity of a catalytic metal center.

In reactions like the Hiyama coupling, an organosilane is coupled with an organic halide in the presence of a palladium catalyst. Here, a silylated biphenyl could serve as the organosilane coupling partner, transferring its biphenyl moiety. The activation of the C-Si bond is a key step in the catalytic cycle.

More commonly, the silylated biphenyl acts as a ligand. Biphenyl-based phosphine (B1218219) ligands, for example, are a cornerstone of modern catalysis. While this compound itself is not a phosphine ligand, it represents a core structure that can be functionalized. For instance, introducing phosphine groups onto the silylated biphenyl backbone would create a ligand where the TMS groups could tune the electronic properties (e.g., the electron-donating ability) of the phosphorus atoms, thereby influencing the catalytic activity of the coordinated metal. nih.gov

Mechanistic Investigations in Organometallic Reactions

Understanding the reaction mechanisms involving organometallic compounds is crucial for optimizing existing catalytic systems and designing new ones. pageplace.de Key mechanistic steps in organometallic catalysis include oxidative addition, reductive elimination, and migratory insertion. medium.comlibretexts.orgufrgs.br

In catalytic cycles where a silylated biphenyl is a substrate, such as a Hiyama-type coupling, the mechanism involves several steps:

Oxidative Addition: The organic halide adds to the low-valent palladium catalyst (e.g., Pd(0)). nih.gov

Transmetalation: The silylated biphenyl transfers its organic group to the palladium center, displacing the halide. This step is often the rate-determining step and requires an activator (like a fluoride (B91410) source) to form a hypervalent silicate (B1173343) species that is more reactive.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. ufrgs.br

The electronic effects of the TMS groups can influence the rates of these steps, particularly the transmetalation and reductive elimination stages, by altering the electron density on the biphenyl rings and the stability of the organopalladium intermediates.

Photophysical Properties and Optoelectronic Characterization

Absorption and Emission Characteristics of Biphenyl-based Systems

The photophysical behavior of biphenyl-based systems, including 4,4'-Bis(trimethylsilyl)biphenyl, is fundamentally governed by the electronic transitions between their ground and excited states. The absorption of light promotes the molecule to a higher energy level, and its return to the ground state can occur through various radiative (fluorescence, phosphorescence) and non-radiative pathways.

Spectroscopic Analysis of Ground and Excited States

Theoretical calculations and experimental observations reveal key structural differences between the ground and excited states of biphenyl (B1667301) derivatives. In the ground state, the two phenyl rings of a biphenyl molecule, such as in [(1,1'-biphenyl)-4,4'-diyldi-2,1-ethenediyl]bis(dimethylsilane), are typically twisted with a significant dihedral angle, which is approximately 34 degrees for the trans conformer and 38 degrees for the cis conformer. nih.gov However, upon excitation to the first excited state, the molecule tends to adopt a more planar conformation. nih.gov This planarization in the excited state is a crucial factor influencing the relaxation dynamics.

The absorption spectra of biphenyl derivatives are characterized by intramolecular charge transfer (ICT) bands. researchgate.net In solid-state absorption spectra of related biphenyl-containing complexes, bands observed in the 200–350 nm range are attributed to intraligand transitions of the biphenyl core and associated ligands. mdpi.com Lower energy absorption bands are often assigned to metal-to-ligand charge transfer transitions in organometallic systems. mdpi.com

The fluorescence spectra of these compounds can be significantly affected by the molecular structure and the surrounding environment. For instance, some triarylborane systems with biphenyl units exhibit charge-transfer emission with large Stokes shifts. researchgate.net

Influence of Substituents on Photoluminescence Quantum Yields

The introduction of substituents onto the biphenyl backbone can profoundly impact the photoluminescence quantum yield (PLQY). The nature and position of these substituents can alter the electronic properties, steric hindrance, and intermolecular interactions, thereby influencing the efficiency of light emission.

For example, the presence of two electron-donating NMe2 groups in a biphenyl derivative can lead to high fluorescence efficiency (ΦF = 0.60–0.87) in the solid state, attributed to the absence of intermolecular π-π interactions. researchgate.net In contrast, other substituted biphenyls may exhibit fair quantum yields (ΦF = 0.15–0.37) in solution. researchgate.net The strategic placement of substituents is a key strategy for tuning the emissive properties of these materials for specific applications.

Excited State Dynamics

The processes that occur immediately following photoexcitation are critical in determining the ultimate fate of the absorbed energy. These excited state dynamics include energy transfer, charge injection, and recombination, all of which are fundamental to the operation of optoelectronic devices.

Energy Transfer Processes

Energy transfer is a phenomenon where an excited "donor" molecule transfers its excitation energy to an "acceptor" molecule. This can occur through different mechanisms, such as Förster resonance energy transfer (FRET) or Dexter exchange energy transfer. In systems containing multiple chromophores, such as artificial photosynthetic systems, efficient excitation energy transfer can occur. rsc.org For instance, upon excitation of a triphenylamine (B166846) (TPA) unit in a (TPA)2–BODIPY–C60 tetrad, fast and highly efficient energy transfer to the BODIPY moiety is observed, leading to the quenching of the TPA fluorescence and the appearance of BODIPY fluorescence. rsc.org The efficiency of this energy transfer process can be close to 100%. rsc.org

Charge Injection and Recombination Mechanisms

In the context of optoelectronic devices, the generation of free charge carriers (electrons and holes) is a crucial step. This often involves charge injection from an electrode or photoinduced charge separation at an interface. The subsequent recombination of these charges can be either radiative (light emission) or non-radiative.

Structure-Photophysical Property Relationships

The relationship between the molecular structure of biphenyl-based compounds and their photophysical properties is a central theme in the design of new materials. nih.govresearchgate.netrsc.org The introduction of trimethylsilyl (B98337) groups at the 4 and 4' positions of the biphenyl core in this compound significantly influences its electronic and steric characteristics.

The bulky trimethylsilyl groups can increase the torsion angle between the phenyl rings in the ground state, which can affect the conjugation and, consequently, the absorption and emission spectra. This steric hindrance can also prevent close packing in the solid state, potentially leading to higher PLQYs by reducing aggregation-caused quenching. researchgate.net

Future Research Directions and Emerging Applications

Advanced Molecular Design for Tailored Material Properties

The strategic molecular design of materials based on the 4,4'-Bis(trimethylsilyl)biphenyl scaffold is pivotal for creating materials with specific, tailored properties for advanced applications. The versatility of organic chemistry allows for the modification of the biphenyl (B1667301) core to control the frontier molecular orbital energy distribution and guide the hierarchical assembly of these molecules into functional films. nih.gov This control is essential for manipulating the movement of charges and excited states within the material. nih.gov

The trimethylsilyl (B98337) (TMS) groups in this compound play a crucial role in defining its characteristics. Organosilanes are effective for protecting reactive hydrogen functionalities in organic synthesis due to their hydrogen-like nature and the ability to be introduced and removed under selective conditions. gelest.com The steric and electronic nature of the silyl (B83357) groups can be varied, allowing for the selection of the appropriate group for specific synthetic needs. gelest.com Silyl groups, like TMS, are generally considered electron-withdrawing, which can influence the electronic properties of the biphenyl core. rsc.org This electron-withdrawing effect, combined with the steric bulk of the TMS groups, can enhance the photostability of the organic semiconductor by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which in turn reduces the generation of reactive oxygen species. rsc.org

Furthermore, the size and nature of the silyl group can be engineered to control the solid-state packing of the molecules. rsc.org This is a critical factor in determining the efficiency of charge transport in organic semiconductor materials. rsc.org By modifying the substituents on the silicon atom, it is possible to create materials with multi-dimensional charge transport pathways, a desirable feature for high-performance electronic devices. rsc.org The ability to systematically modify the biphenyl scaffold, for instance by introducing various functional groups in addition to the TMS moieties, opens up possibilities for creating a vast library of materials with fine-tuned optical, electronic, and physical properties for a range of applications, from liquid crystals to organic electronics. nih.gov

Development of Novel Synthetic Methodologies for Functionalized Biphenyl Scaffolds

The synthesis of functionalized biphenyls has traditionally relied on metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Ullmann, and Negishi reactions. rsc.orgresearchgate.net These methods are powerful for creating the central carbon-carbon bond between the two phenyl rings. For instance, the Suzuki-Miyaura coupling reaction, which typically involves a palladium catalyst, is a versatile method for synthesizing a wide range of biphenyl derivatives by coupling an aryl halide with an arylboronic acid. rsc.org

However, there is a growing interest in developing more sustainable and efficient synthetic protocols. Electrochemical synthesis is emerging as a promising alternative. nih.gov This method can be performed under mild conditions and often without the need for expensive and toxic metal catalysts. nih.gov The electrochemical oxidation of phenol (B47542) derivatives, for example, can lead to the formation of biphenols, which are important intermediates in materials chemistry. nih.gov The use of specific electrodes, like boron-doped diamond (BDD), can enhance the selectivity of these reactions. nih.gov Similarly, the electrochemical synthesis of biphenyl itself has been demonstrated using a chamber-shaped electrolytic cell with a nickel bipyridyl chloride catalyst, offering high yields and low energy consumption. rsc.org

Recent advancements also include the development of one-step, catalyst-free reactions for the synthesis of specific functionalized biphenyls. For example, new biphenyl-based enamine molecules for use as organic semiconductors have been synthesized through a simple one-step condensation reaction. nih.gov These novel methodologies not only offer environmental and economic advantages but also provide access to new types of functionalized biphenyl scaffolds that may be difficult to synthesize using traditional methods. The development of these new synthetic strategies is crucial for expanding the library of available biphenyl-based materials, including derivatives of this compound, for future technological applications.

Expanding Applications in Next-Generation Electronic Materials and Energy Technologies

The unique electronic properties of biphenyl-based materials make them highly promising for applications in next-generation electronic devices. nih.gov Their rigid, conjugated structure and excellent stability are key attributes for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

In OLEDs, biphenyl compounds can function as hole-blocking materials. Due to their low Highest Occupied Molecular Orbital (HOMO) energy levels, they can effectively prevent holes from moving into the electron transport layer, thereby confining electron-hole recombination to the light-emitting layer and improving device efficiency. nih.gov The development of bis(triphenylamine)benzodifuran chromophores, which can be used in OLEDs, has shown that these devices can achieve high external quantum efficiencies. frontiersin.org

OFETs are fundamental components of modern electronics, acting as switches or amplifiers. mit.edu Organic semiconductors are attractive for OFETs due to their potential for low-cost, flexible, and large-area fabrication. nih.gov Biphenyl compounds are well-suited as the active semiconductor layer in OFETs. The performance of an OFET is largely determined by the charge carrier mobility of the organic material. nih.gov The ordered molecular arrangement and strong π-π interactions in crystalline films of biphenyl derivatives can lead to high charge mobility. nih.gov Research on biphenylene-based semiconductors has demonstrated their potential in organic field-effect transistors. rwth-aachen.de The introduction of trimethylsilyl groups can further enhance the performance of these materials by improving their solubility and stability. rsc.org

Recent studies on biphenyl enamines have shown that subtle structural variations can lead to significant changes in their properties, with some exhibiting high thermal stability and carrier drift mobilities suitable for use in OLEDs and organic solar cells. nih.gov The data below highlights the properties of some of these recently developed materials.

| Material | Ionization Potential (Ip) (eV) | Thermal Decomposition Temperature (Td) (°C) | Hole Drift Mobility (μ) (cm²/Vs) at Electric Field (E) (V/cm) |

| BE1 | 5.61 | 352 | 1 x 10⁻³ at 6.4 x 10⁵ |

| BE2 | 5.69 | 400 | 1.8 x 10⁻³ at 6.4 x 10⁵ |

| BE3 | 5.48 | 390 | 2 x 10⁻² at 6.4 x 10⁵ |

| BE4 | 5.56 | 399 | 1.2 x 10⁻² at 6.4 x 10⁵ |

This table presents selected data for illustrative purposes, based on findings for biphenyl enamines. nih.gov

Beyond electronics, there is emerging interest in using functionalized biphenyl scaffolds in energy storage technologies. The functionalization of materials is a key strategy to enhance their performance in applications such as supercapacitors and batteries. mdpi.comresearchgate.netnih.gov For instance, the electrochemical synthesis of organosulfur compounds, which can be used as cathode materials in rechargeable lithium batteries, has been demonstrated. nih.gov The vast possibilities for functionalizing the biphenyl core suggest that derivatives of this compound could be designed to have redox-active properties suitable for energy storage applications.

Integration of Computational Chemistry for Predictive Material Design and Optimization

The development of new materials has been significantly accelerated by the integration of computational chemistry and predictive modeling. rsc.orgnih.gov These tools allow researchers to understand and predict the properties of molecules and materials before they are synthesized in the lab, saving time and resources. rsc.org For complex systems like functionalized biphenyls, computational methods such as Density Functional Theory (DFT) can provide valuable insights into their electronic structure, molecular orbital energies, and potential for charge transport. rsc.org

Computational modeling is instrumental in the rational design of materials with tailored properties. nih.gov By simulating how changes in molecular structure affect the material's function, scientists can identify promising candidates for specific applications. For example, computational studies can predict how different substituents on the biphenyl scaffold will influence its packing in the solid state, which is directly related to its charge mobility in an organic semiconductor. rsc.org This predictive power is a key component of a systems-based design methodology for materials. nih.gov

The synergy between computational modeling and experimental work is crucial for advancing the field. Predictive modeling can guide the synthesis of new materials, and experimental characterization can then be used to validate and refine the computational models. nih.gov This iterative process of design, synthesis, and characterization, informed by computational chemistry, is a powerful approach for discovering next-generation materials based on the this compound scaffold for a wide range of technological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.